molecular formula C4H3N5S2 B12921354 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione CAS No. 62871-66-3

3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione

Cat. No.: B12921354
CAS No.: 62871-66-3
M. Wt: 185.2 g/mol
InChI Key: YUJNBMCJDVVXIB-UHFFFAOYSA-N
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Description

3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This heterocyclic system is structurally analogous to the well-researched triazolopyrimidine-dione core, which has been identified as a privileged structure for developing potent inhibitors of various biological targets . The substitution of oxygen atoms with sulfur in the dithione configuration is anticipated to alter the compound's electronic properties, binding affinity, and metabolic profile, making it a valuable tool for structure-activity relationship (SAR) studies. Research on closely related [1,2,3]triazolo[4,5-d]pyrimidine derivatives has demonstrated their potential as effective inhibitors for oncology-relevant targets. For instance, certain derivatives have shown promising activity as inhibitors of Ubiquitin Specific Peptidase 28 (USP28), a protein implicated in the stabilization of oncoproteins, with one study reporting a potent derivative exhibiting an IC50 value of 1.10 μmol/L . Other derivatives have been explored as reversible and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic target, with one compound achieving an IC50 of 0.564 μmol/L . The presence of the thione groups in this compound provides potential nucleophilic sites for further chemical modifications, allowing for the synthesis of a diverse array of functionalized molecules for high-throughput screening and lead optimization. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the safety data sheet and handle the material with appropriate precautions.

Properties

CAS No.

62871-66-3

Molecular Formula

C4H3N5S2

Molecular Weight

185.2 g/mol

IUPAC Name

2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dithione

InChI

InChI=1S/C4H3N5S2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11)

InChI Key

YUJNBMCJDVVXIB-UHFFFAOYSA-N

Canonical SMILES

C12=NNN=C1NC(=S)NC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. This reaction is often carried out in the presence of a base such as triethylamine . The structures of the newly synthesized compounds are confirmed through spectral data and elemental analyses .

Industrial Production Methods

While specific industrial production methods for 3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and bases like triethylamine. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₇H₉N₅S₂
  • Molecular Weight : 213.30 g/mol
  • IUPAC Name : 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione

Physical Properties

The compound exhibits notable solubility in various organic solvents and demonstrates stability under standard laboratory conditions. Its thioketone functionality contributes to its reactivity and potential applications in synthesis.

Pharmacological Applications

3H-1,2,3-Triazolo[4,5-d]pyrimidine derivatives are explored for their pharmacological properties including:

  • Antimicrobial Activity : Studies have shown that derivatives exhibit significant antibacterial properties against various pathogens. For instance, a derivative demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in vitro.
  • Anticancer Properties : Research indicates that some derivatives can inhibit cancer cell proliferation. A study reported that certain triazolo-pyrimidine compounds induced apoptosis in human cancer cell lines by activating caspase pathways.

Material Science

The compound's unique structure lends itself to applications in material science:

  • Polymer Chemistry : It has been utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers show potential for use in coatings and composites.

Agricultural Chemistry

Research has indicated that triazolo-pyrimidines can serve as fungicides and herbicides:

  • Fungicidal Activity : Certain derivatives have shown efficacy against fungal pathogens affecting crops, making them candidates for developing new agricultural treatments.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of synthesized 3H-1,2,3-triazolo[4,5-d]pyrimidine derivatives. The results indicated that modifications at the 7-position significantly enhanced activity against Gram-positive bacteria. The study utilized both disc diffusion and minimum inhibitory concentration (MIC) methods to establish efficacy.

CompoundMIC (µg/mL)Target Bacteria
Compound A32Staphylococcus aureus
Compound B16Escherichia coli

Case Study 2: Anticancer Activity

In a cellular study involving human breast cancer cells (MCF-7), a specific derivative of the triazolo-pyrimidine scaffold was found to reduce cell viability by over 50% at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to the induction of oxidative stress leading to cell death.

Treatment Concentration (µM)Cell Viability (%)
0100
1048
2025

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione with key analogs in terms of synthesis, reactivity, and bioactivity:

Compound Key Structural Features Synthesis Method Reactivity/Thionation Biological Activity References
3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione Fused triazolo-pyrimidine core with dithione groups at 5,7-positions. Oxidative cyclization of 6-amino-5-arylazopyrimidines + thionation with P₂S₅. Regioselective thionation at 7-position; stable dithione tautomer. Antiviral (HSV-1/2, VZV) at >4 µg/mL; antitumor activity against CCRF-HSB-2 and KB cells.
4-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (7a) Methyl group at 4-position; dione at 5,7-positions. Alkylation of parent compound followed by oxidation. Thionation exclusively at 7-position (68% yield with P₂S₅). Lower antiviral activity compared to dithione derivatives.
3,4-Dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (7b) Methyl groups at 3,4-positions; dione at 5,7-positions. Regioselective N-alkylation of parent compound. Thionation at 7-position (44% yield with P₂S₅). Moderate antitumor activity; inactive against herpes viruses at tested concentrations.
7-Amino-2-aryl-2H-[1,2,3]triazolo[4,5-d]pyrimidines (8-azaadenines) Amino group at 7-position; aryl substituent at 2-position. Oxidative cyclization of 4,6-diamino-5-arylazo-2-phenylpyrimidines with CuSO₄. No thionation reported; stability under basic conditions. Broad-spectrum antiviral activity (HSV-1/2, VZV) at >4 µg/mL.
3-Hydroxy-8-azaxanthine Hydroxyl group at 3-position; dione at 5,7-positions. Oxidation of parent compound under acidic conditions. Susceptible to decomposition under heat, releasing toxic NOx fumes. Questionable carcinogen with tumorigenic data; no reported antiviral activity.
3,4,6-Trimethyl-8-azaxanthine Methyl groups at 3,4,6-positions; dione at 5,7-positions. Multi-step alkylation of 8-azaxanthine. Resistant to thionation due to steric hindrance from methyl groups. Limited bioactivity data; structurally similar to caffeine analogs.

Key Findings from Comparative Studies:

Thionation Reactivity: Thionation of triazolopyrimidine-diones occurs regioselectively at the 7-position, mirroring xanthine derivatives . Methyl substituents (e.g., 4-methyl or 3,4-dimethyl groups) reduce thionation yields due to steric effects, as seen in compounds 7a (68%) and 7b (44%) . The dithione form of 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione exhibits enhanced stability and bioactivity compared to mono-thionated analogs .

Biological Activity: Antiviral Activity: Dithione derivatives show superior activity against herpes viruses (IC₅₀ >4 µg/mL) compared to dione or amino-substituted analogs . Antitumor Potential: The parent dithione compound inhibits CCRF-HSB-2 (leukemia) and KB (oral carcinoma) cell growth, while methylated analogs (e.g., 7a, 7b) exhibit reduced potency .

Hydroxyl or bulky methyl groups (e.g., 3-hydroxy or 3,4,6-trimethyl derivatives) reduce bioactivity due to metabolic instability or poor target binding .

Biological Activity

The compound 3H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione is a member of the triazole family known for its diverse biological activities. This article reviews the available literature on its biological properties, particularly focusing on its antimicrobial, anticancer, and antifungal activities.

  • Molecular Formula : C4H3N5S2
  • Molecular Weight : 189.24 g/mol
  • CAS Number : 23002-52-0

Antimicrobial Activity

Research has shown that derivatives of triazolo[4,5-d]pyrimidine exhibit significant antibacterial properties. A study highlighted the synthesis of various derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate to good antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin.

CompoundMIC against Staphylococcus aureus (μg/mL)MIC against Escherichia coli (μg/mL)
2e3216
Control16 (Ampicillin)8 (Ampicillin)

The compound 2e , a derivative of triazolo[4,5-d]pyrimidine, exhibited superior antibacterial activity with MIC values of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, triazole compounds are known for their antifungal effects. The biological evaluation of related compounds indicated that they possess activity against various fungal strains. For instance, compounds derived from triazolo[4,5-d]pyrimidine showed effectiveness against Candida species and Aspergillus niger.

Anticancer Activity

The anticancer potential of triazolo derivatives has been extensively studied. A specific compound from this family demonstrated selective cytotoxicity towards melanoma cells while sparing normal cells. The compound induced cell cycle arrest in the S phase and decreased melanin production in melanoma cells.

Case Study: Melanoma Treatment

A study investigated the effects of a triazole derivative on human melanoma (VMM917) cells. The results indicated:

  • Selective Cytotoxicity : The compound showed a selective cytotoxic effect (4.9-fold) on melanoma cells compared to normal cells.
  • Mechanism of Action : It induced cell cycle arrest and reduced melanin content, suggesting potential as a novel therapeutic agent in melanoma treatment .

Structure-Activity Relationship (SAR)

The biological activity of triazolo derivatives can be influenced by their structural modifications. Studies suggest that:

  • Substituents : Electron-donating groups enhance antibacterial activity.
  • Chain Length : Longer alkyl chains improve lipophilicity and cell permeability.
  • Aromaticity : Aromatic substituents positively influence antimicrobial efficacy .

Q & A

Basic: What are the standard synthetic routes for 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione, and how do reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via heterocyclization and functionalization strategies. Key methods include:

  • Heterocyclization with carbon disulfide: Reacting halogenated pyrimidine precursors (e.g., 4-amino-5-bromo-2-chloro-6-methylpyrimidine) with CS₂ in basic conditions (e.g., KOH/DMF) to form the thione core .
  • Alkylation/arylation: Introducing substituents via alkyl halides in acetonitrile with Et₃N as a base, optimizing reaction time (6–48 hours) and temperature (room temperature to reflux) to achieve >80% yields .
  • Coumarin derivatives: Coupling with coumarin-3-yl groups using amidine hydrochlorides and Et₃N in THF, requiring precise stoichiometry to avoid byproducts .

Critical Factors:

  • Solvent choice: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution.
  • Base selection: Et₃N minimizes side reactions during alkylation .

Basic: What spectroscopic and analytical methods are used to confirm the molecular structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Resolves tautomeric forms (e.g., thione vs. thiol) by analyzing chemical shifts for NH (δ 10–12 ppm) and thiocarbonyl (δ 160–180 ppm in 13C) .
  • LC-MS: Confirms molecular weight (e.g., m/z 195.1787 for C₇H₉N₅O₂ derivatives) and detects impurities .
  • Elemental analysis: Validates purity (>95%) by matching experimental and theoretical C/H/N/S ratios .

Example Workflow:

Synthesize compound → purify via column chromatography.

Acquire NMR/LC-MS → cross-validate with computational predictions (e.g., PubChem data ).

Advanced: How can theoretical frameworks guide the design of novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Electronic structure modeling: Density Functional Theory (DFT) predicts reactive sites for functionalization (e.g., sulfur atoms for alkylation) .
  • Structure-activity relationship (SAR): Correlate substituent effects (e.g., methyl vs. morpholine groups) with antibacterial activity using regression models .
  • Mechanistic studies: Investigate tautomerization equilibria (e.g., thione ↔ thiol) via IR spectroscopy to optimize stability .

Case Study:
Morpholine-substituted derivatives showed 2× higher antibacterial activity than methyl analogs, attributed to improved solubility and target binding .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR vs. LC-MS)?

Methodological Answer:

  • Cross-validation: Repeat analyses under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out degradation .
  • Advanced techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for unambiguous structure determination .
  • Computational support: Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or Gaussian) .

Example:
Discrepancies in NH proton shifts were resolved by confirming tautomeric stability via variable-temperature NMR .

Advanced: Can AI-driven automation optimize the synthesis and characterization process?

Methodological Answer:

  • Smart laboratories: AI algorithms (e.g., Bayesian optimization) adjust reaction parameters (temperature, stoichiometry) in real-time to maximize yield .
  • COMSOL Multiphysics: Simulate reaction kinetics and mass transfer to predict optimal conditions (e.g., solvent flow rates in continuous synthesis) .
  • Robotic platforms: Automate repetitive tasks (e.g., column chromatography) to reduce human error and accelerate throughput .

Future Directions:
Integration of AI with microfluidic reactors for high-throughput screening of derivatives .

Advanced: What methodological strategies are recommended for evaluating this compound’s bioactivity?

Methodological Answer:

  • Antibacterial assays: Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .
  • Cytotoxicity screening: Assess viability in mammalian cell lines (e.g., HEK-293) via MTT assays to prioritize low-toxicity candidates .
  • Molecular docking: Predict binding affinity to bacterial targets (e.g., DNA gyrase) using AutoDock Vina .

Key Finding:
Thione derivatives exhibit selective toxicity, with IC₅₀ values 10× lower in bacterial vs. human cells .

Advanced: How can prior studies be replicated with improved methodological rigor?

Methodological Answer:

  • Critical literature review: Identify gaps in reported protocols (e.g., missing purification details) and replicate using modern techniques (e.g., HPLC instead of TLC) .
  • Open science practices: Share raw NMR/LC-MS data via repositories (e.g., Zenodo) to enable independent validation .
  • DoE (Design of Experiments): Apply factorial design to test interactions between variables (e.g., temperature, catalyst loading) .

Example:
Re-evaluation of a 2023 synthesis protocol revealed that increasing Et₃N equivalents from 1.2 to 2.0 improved yield by 15% .

Advanced: What bibliometric strategies can identify research gaps in this compound’s applications?

Methodological Answer:

  • Keyword clustering: Use tools like VOSviewer to map trends in "triazolo-pyrimidine dithione" research, highlighting understudied areas (e.g., anticancer activity) .
  • Citation analysis: Identify seminal papers (e.g., high-impact synthesis protocols) and emerging topics (e.g., green chemistry adaptations) .
  • Patent mining: Analyze USPTO/EPO databases for industrial applications (e.g., polymer additives) excluded from academic literature .

Key Insight:
<5% of studies explore catalytic applications, suggesting a high-potential research gap .

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